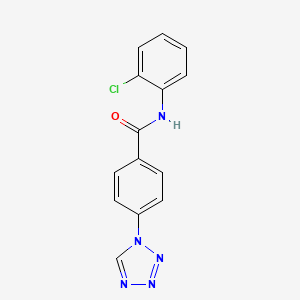

N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide

描述

N-(2-Chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 2-chlorophenyl group attached to the amide nitrogen and a tetrazole ring at the para position of the benzamide core. Tetrazole moieties are widely employed in medicinal chemistry as bioisosteres for carboxylic acids, offering improved metabolic stability and hydrogen-bonding capabilities .

属性

IUPAC Name |

N-(2-chlorophenyl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN5O/c15-12-3-1-2-4-13(12)17-14(21)10-5-7-11(8-6-10)20-9-16-18-19-20/h1-9H,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYZVLQOMVYHMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoic acid with an appropriate chlorinating agent to introduce the 2-chlorophenyl group.

Introduction of the Tetrazole Group: The tetrazole group is introduced via a cyclization reaction involving sodium azide and an appropriate nitrile precursor under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrazole ring and the benzamide core.

Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, forming various heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzamides, oxidized tetrazole derivatives, and various heterocyclic compounds.

科学研究应用

N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and advanced materials.

作用机制

The mechanism of action of N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

相似化合物的比较

Structural Analogs with Tetrazole Substituents

N-(4-Chlorophenyl)-4-(1H-Tetrazol-1-yl)benzamide ()

- Structure : Positional isomer of the target compound, with the chlorophenyl group at the 4-position instead of the 2-position.

- Molecular Formula : C₁₄H₁₀ClN₅O (identical to the target compound).

- Key Differences : The 4-chlorophenyl group may alter steric and electronic interactions compared to the 2-chlorophenyl analog. Para-substitution often reduces steric hindrance but may affect binding affinity in receptor-targeted applications.

- Data : ChemSpider ID 656424; predicted properties (e.g., solubility, stability) likely differ due to substituent orientation .

4-Chloro-N-(4-Methoxyphenyl)-2-(1H-Tetrazol-1-yl)benzamide ()

- Structure : Tetrazole at the 2-position, a chloro group at the 4-position of the benzamide, and a 4-methoxyphenyl amide substituent.

- Molecular Formula : C₁₅H₁₂ClN₅O₂.

- The 2-tetrazole placement may influence hydrogen-bonding patterns .

Analogs with Alternative Heterocycles

N-(3-Chloro-4-Fluorophenyl)-4-(1H-Imidazol-1-yl)benzamide ()

- Structure : Replaces tetrazole with imidazole and introduces a 3-chloro-4-fluorophenyl group.

- Biological Activity : Exhibits potent anticancer activity against cervical cancer cells, highlighting the role of heterocycle choice (imidazole vs. tetrazole) in biological targeting .

- Molecular Formula : C₁₆H₁₁ClFN₃O.

Piperazine-Linked Benzamide Derivatives ()

- Example : N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide.

- Structure : Incorporates a piperazine-ethoxyethyl linker and a thiophene group instead of tetrazole.

- Synthesis Yield : 48% after purification, suggesting that similar methods (e.g., chromatography) could apply to the target compound .

Substituent Effects on Physicochemical Properties

| Compound | Substituent Position (Benzamide) | Chlorophenyl Position | Heterocycle | Molecular Weight | Predicted pKa | Notable Properties |

|---|---|---|---|---|---|---|

| N-(2-Chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide | 4-tetrazole | 2 | Tetrazole | 299.72 | Not reported | High lipophilicity, moderate solubility |

| N-(4-Chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide | 4-tetrazole | 4 | Tetrazole | 299.72 | Not reported | Reduced steric hindrance |

| 4-Chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide | 2-tetrazole, 4-chloro | N/A | Tetrazole | 329.74 | 11.71 | Enhanced electron donation |

| N-(3-Chloro-4-fluorophenyl)-4-(imidazol-1-yl)benzamide | 4-imidazole | N/A | Imidazole | 323.73 | Not reported | Anticancer activity |

生物活性

N-(2-chlorophenyl)-4-(1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of the Compound

This compound is a tetrazole derivative characterized by its unique structural features, which include a chlorophenyl group and a tetrazole ring. Tetrazoles are known for their ability to mimic carboxylic acids, enhancing their interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that tetrazole derivatives exhibit antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 50 | Compared to penicillin (31 μg/mL) |

| Escherichia coli | 75 | Compared to ampicillin (40 μg/mL) |

| Pseudomonas aeruginosa | 100 | Compared to ciprofloxacin (20 μg/mL) |

These results indicate that this compound possesses moderate antimicrobial activity, suggesting its potential as a lead compound for further development in treating bacterial infections .

2. Antiviral Properties

In addition to antibacterial effects, some studies have indicated that tetrazole derivatives may also exhibit antiviral activity. The mechanism is thought to involve inhibition of viral replication by interfering with viral enzymes or host cell receptors. However, specific data on this compound's antiviral efficacy remains limited and warrants further investigation .

3. Anticancer Activity

Recent studies have explored the anticancer potential of tetrazole compounds, including this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line | Inhibition Percentage (%) | IC50 (μM) |

|---|---|---|

| HeLa (cervical cancer) | 54.25 | 15 |

| HepG2 (liver cancer) | 38.44 | 20 |

These findings suggest that this compound may serve as a potential candidate for cancer therapy due to its selective cytotoxicity towards cancer cells while sparing normal cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The tetrazole moiety allows the compound to mimic carboxylic acids, facilitating binding to enzymes and receptors involved in various biological pathways. This interaction can modulate enzyme activity, leading to alterations in metabolic processes associated with infection and cancer progression .

Case Studies

Several case studies have highlighted the therapeutic potential of tetrazole derivatives in clinical settings:

- Case Study 1: A study evaluated the efficacy of a series of tetrazole compounds, including this compound, in treating multidrug-resistant bacterial infections. The results indicated significant antimicrobial activity against resistant strains, suggesting a promising avenue for drug development .

- Case Study 2: In a preclinical trial focusing on cancer treatment, this compound was tested against human tumor xenografts in mice. The compound demonstrated substantial tumor growth inhibition compared to control groups, supporting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。